Mpro Binding Affinity Comparison
In a comprehensive in silico screening of 202 Salvia miltiorrhiza bioactive compounds against six SARS-CoV-2 protein targets, neotigogenin demonstrated the strongest binding affinity for the Main Protease (Mpro) among all tested natural compounds. Neotigogenin achieved a binding energy (ΔG) of −10.42 kcal/mol and an inhibition constant (Ki) of 22.87 nM, outperforming both its C25 epimer tigogenin (ΔG = −9.91 kcal/mol, Ki = 54.47 nM) and the clinical reference drug remdesivir (ΔG = −10.09 kcal/mol, Ki = 40.50 nM) [1]. MM-PBSA binding free energy calculations over 100 ns molecular dynamics simulations yielded ΔGbind values of −119.91 kJ/mol for neotigogenin, −147.81 kJ/mol for tigogenin, and −188.55 kJ/mol for remdesivir; however, neotigogenin exhibited superior conformational stability with an RMSD range of 0.25–0.5 nm compared to tigogenin (0.4–0.8 nm) and demonstrated a Gibbs free energy landscape global minimum of 18.1 kJ/mol, comparable to tigogenin (18.2 kJ/mol) and remdesivir (17.8 kJ/mol) [1][2].
| Evidence Dimension | Mpro binding energy (ΔG) and inhibition constant (Ki) |
|---|---|
| Target Compound Data | Neotigogenin: ΔG = −10.42 kcal/mol, Ki = 22.87 nM; MM-PBSA ΔGbind = −119.91 kJ/mol; RMSD 0.25–0.5 nm |
| Comparator Or Baseline | Tigogenin: ΔG = −9.91 kcal/mol, Ki = 54.47 nM, ΔGbind = −147.81 kJ/mol, RMSD 0.4–0.8 nm; Remdesivir: ΔG = −10.09 kcal/mol, Ki = 40.50 nM, ΔGbind = −188.55 kJ/mol |
| Quantified Difference | Neotigogenin Ki is 2.4-fold lower (more potent) than tigogenin (22.87 vs. 54.47 nM) and 1.8-fold lower than remdesivir (22.87 vs. 40.50 nM); RMSD range approximately 2-fold narrower than tigogenin |
| Conditions | AutoDock 4.2 / PyRx molecular docking; GROMACS 22.04 100 ns MD simulation; pkCSM ADMET prediction; Mpro PDB target |
Why This Matters
For antiviral drug discovery programs targeting SARS-CoV-2 Mpro, neotigogenin offers a 2.4-fold potency advantage over its epimer tigogenin and superior kinetic stability, making it the preferred sapogenin scaffold when C25-S configuration is required for Mpro engagement.
- [1] Iqbal, J.; et al. Salvia miltiorrhiza Derived Bioactive Compounds Inhibit Key Proteins of SARS-CoV-2: A Molecular Docking and Dynamic Simulation Study. In Silico Res. Biomed. 2025, Article S3050787125001052. View Source
- [2] eBioTrade News. Danshen-Derived Bioactive Compounds Inhibit SARS-CoV-2 Key Proteins: A Molecular Docking and Dynamics Simulation Study (Chinese summary of Iqbal et al., 2025). 2025-10-20. View Source
